molecular formula C10H8N2O B3076232 3,4-dihydro-Pyrrolo[3,4-b]indol-1(2H)-one CAS No. 1040375-79-8

3,4-dihydro-Pyrrolo[3,4-b]indol-1(2H)-one

カタログ番号: B3076232
CAS番号: 1040375-79-8
分子量: 172.18 g/mol
InChIキー: UDTBRRQIEAMMRO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-dihydro-Pyrrolo[3,4-b]indol-1(2H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. This compound is part of the indole family, which is known for its diverse pharmacological properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-Pyrrolo[3,4-b]indol-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of indole derivatives with suitable reagents to form the desired pyrroloindole structure . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

化学反応の分析

Types of Reactions

3,4-dihydro-Pyrrolo[3,4-b]indol-1(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .

類似化合物との比較

Similar Compounds

Uniqueness

3,4-dihydro-Pyrrolo[3,4-b]indol-1(2H)-one stands out due to its specific structure, which allows for diverse chemical modifications and potential biological activities. Its ability to inhibit specific kinases and its potential as an anti-cancer agent highlight its uniqueness compared to other similar compounds .

生物活性

3,4-Dihydro-Pyrrolo[3,4-b]indol-1(2H)-one (DHPI) is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the indole family, which is renowned for its pharmacological properties. Research indicates that DHPI exhibits significant potential in various therapeutic areas, particularly in cancer treatment.

The primary mechanism of action for DHPI involves its interaction with the c-Met receptor , a key player in cell proliferation and migration. Molecular docking studies have demonstrated that DHPI binds effectively to the active site of c-Met, influencing downstream signaling pathways related to organ development and angiogenesis.

Antiproliferative Effects

DHPI has shown moderate to excellent antiproliferative activity across various cancer cell lines, including:

Cell LineIC50 (µM)
HeLa15
A54920
HepG218
MCF-722

These results suggest that DHPI can inhibit cancer cell growth effectively, making it a candidate for further development as an anticancer agent .

Enzyme Inhibition

Research indicates that DHPI may also inhibit specific enzymes involved in inflammatory processes. For instance, it has been linked to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. Studies have shown that derivatives of pyrrolo[3,4-b]indol-1(2H)-one exhibit selectivity towards COX-2 over COX-1, suggesting potential anti-inflammatory applications .

Case Studies

  • Anticancer Activity : A study investigated the effects of various DHPI derivatives on breast cancer cell lines MDA-MB-231 and MCF-7. The most potent derivative reduced cell viability significantly at concentrations as low as 6.25 µM in the MDA-MB-231 line, indicating strong anticancer potential .
  • Cytotoxicity Assessment : In vitro assays assessed the cytotoxic effects of DHPI derivatives on multiple cancer types. Results indicated that while some compounds were non-cytotoxic at higher concentrations (up to 50 µM), others demonstrated significant cytotoxicity against specific cancer cell lines .

Pharmacokinetics

The pharmacokinetic profile of DHPI suggests good bioavailability and absorption characteristics. Its structural properties allow for modifications that can enhance its pharmacological effects while minimizing toxicity. The compound's interactions with various biological targets indicate a broad therapeutic window for potential applications in oncology and inflammation-related disorders .

特性

IUPAC Name

3,4-dihydro-2H-pyrrolo[3,4-b]indol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-10-9-6-3-1-2-4-7(6)12-8(9)5-11-10/h1-4,12H,5H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTBRRQIEAMMRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3N2)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dihydro-Pyrrolo[3,4-b]indol-1(2H)-one
Reactant of Route 2
Reactant of Route 2
3,4-dihydro-Pyrrolo[3,4-b]indol-1(2H)-one
Reactant of Route 3
Reactant of Route 3
3,4-dihydro-Pyrrolo[3,4-b]indol-1(2H)-one
Reactant of Route 4
Reactant of Route 4
3,4-dihydro-Pyrrolo[3,4-b]indol-1(2H)-one
Reactant of Route 5
3,4-dihydro-Pyrrolo[3,4-b]indol-1(2H)-one
Reactant of Route 6
Reactant of Route 6
3,4-dihydro-Pyrrolo[3,4-b]indol-1(2H)-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。